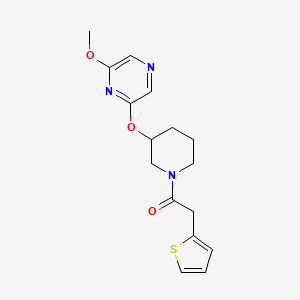

![molecular formula C24H22N2O3S2 B2552114 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-33-5](/img/structure/B2552114.png)

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

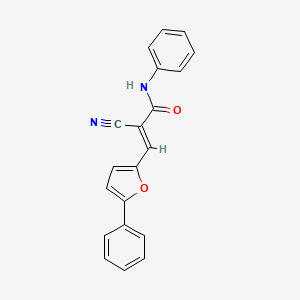

Synthesis Analysis

The synthesis of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and related compounds involves C-C coupling methodology, utilizing Pd(0) and various aryl boronic pinacol ester/acids. This approach is effective for creating a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides with potential biological activities . Additionally, the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks facilitates the formation of thiazolo[3,2-a]pyrimidinone derivatives, with the elimination of aniline/2-aminobenzothiazole as a by-product .

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives is confirmed through analytical and spectral studies, including single-crystal X-ray data . The photophysical properties of these compounds are influenced by the nature of the substituents on the benzothiazole moiety, with hydrogen bonding playing a significant role in the assembly of the molecules .

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives is highlighted by their ability to form hydrogen-bonded dimers and interact with various biological targets. For instance, the formation of R22(8) molecular dimers is observed in N-(6-methylbenzo[d]thiazol-2-yl)acetamide through homo-intermolecular hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives are characterized by their biological activities. They exhibit moderate to good activities in antioxidant, haemolytic, antibacterial, and urease inhibition assays. Notably, these compounds show significant urease inhibitory activity, surpassing the standard used in the assays. The most active compound in this regard is N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide . The compounds' interactions with biological targets, such as enzymes, are further elucidated through molecular docking studies, which reveal the importance of hydrogen bonding for enzyme inhibition .

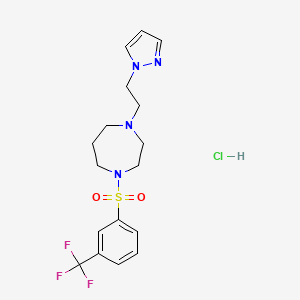

Case Studies

The case studies of these compounds' biological activities are diverse. For example, the synthesized N-benzyl substituted acetamide derivatives have been evaluated for Src kinase inhibitory and anticancer activities, with some showing promising results against various cancer cell lines . Additionally, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage have been developed as potent antibacterial agents, demonstrating broad-spectrum activity against tested microorganisms .

Applications De Recherche Scientifique

Synthesis and Characterization

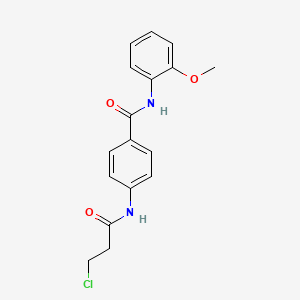

- Arylidene Compounds Synthesis : A study describes the synthesis and characterization of a series of arylidene compounds derived from 2-iminothiazolidine -4-one, which includes a compound structurally related to N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl) acetamide. These compounds showed antimicrobial activity against both gram-positive and gram-negative bacteria (Azeez & Abdullah, 2019).

Antimicrobial Activity

- Antimicrobial and Quantum Calculations : Another study focused on the synthesis of novel sulphonamide derivatives, including compounds structurally related to the chemical , displaying significant antimicrobial activity. Computational calculations provided insights into their reactivity and potential applications (Fahim & Ismael, 2019).

Enzyme Inhibition

- Enzyme Inhibitory Potential : Research on new sulfonamides with benzodioxane and acetamide moieties, structurally similar to the queried compound, revealed substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in related enzyme inhibition (Abbasi et al., 2019).

Antitumor Activity

- Antitumor Activity Evaluation : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, similar in structure to the chemical , revealed considerable anticancer activity against several cancer cell lines. This points to the potential use of such compounds in cancer therapeutics (Yurttaş et al., 2015).

Photophysical Properties

- Hydrogen Bonding and Photophysical Properties : A study examined the hydrogen bonding and photophysical properties of N-(benzo[d]thiazol-2-yl)acetamides, demonstrating their potential in developing advanced materials with specific light-absorbing properties (Balijapalli et al., 2017).

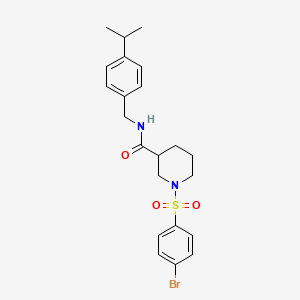

Propriétés

IUPAC Name |

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S2/c1-17-8-13-21-22(14-17)30-24(25-21)26(16-19-6-4-3-5-7-19)23(27)15-18-9-11-20(12-10-18)31(2,28)29/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJXPTUYYPKTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)

![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)

![N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552051.png)